Diethyl N,N-Diisopropylphosphoramidite

Oligonucleotide Synthesis Deprotection Chemistry Base Lability

Diethyl N,N-Diisopropylphosphoramidite (CAS 42053-26-9) is a trivalent phosphorus reagent characterized by its N,N-diisopropylamino and diethoxy substituents. As a phosphoramidite, its fundamental chemical role is as a phosphitylating agent, enabling the efficient conversion of alcohols into their corresponding diethyl phosphorotriesters.

Molecular Formula C10H24NO2P
Molecular Weight 221.28 g/mol
CAS No. 42053-26-9
Cat. No. B014320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl N,N-Diisopropylphosphoramidite
CAS42053-26-9
SynonymsN,N-Bis(1-methylethyl)phosphoramidous Acid Diethyl Ester;  Diethoxy-N,N-diisopropylaminophosphine; 
Molecular FormulaC10H24NO2P
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCOP(N(C(C)C)C(C)C)OCC
InChIInChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3
InChIKeyUUFIBXKHKNIZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl N,N-Diisopropylphosphoramidite (CAS 42053-26-9): Technical Specifications and Sourcing Baseline


Diethyl N,N-Diisopropylphosphoramidite (CAS 42053-26-9) is a trivalent phosphorus reagent characterized by its N,N-diisopropylamino and diethoxy substituents [1]. As a phosphoramidite, its fundamental chemical role is as a phosphitylating agent, enabling the efficient conversion of alcohols into their corresponding diethyl phosphorotriesters . This compound is a key intermediate for introducing phosphate groups, particularly in the synthesis of oligonucleotides and modified peptides .

Phosphitylating agent Efficiently converts alcohols to diethyl phosphotriesters
Key intermediate Introduces phosphate groups in oligonucleotide & modified peptide synthesis
Base-stable products Resulting O-ethyl phosphotriesters remain intact under basic deprotection

Critical Role of Diethyl N,N-Diisopropylphosphoramidite: Why Its Specific Structure Defines Its Application


The performance of a phosphoramidite reagent is exquisitely sensitive to the nature of its substituents. The choice between different O-alkyl groups (e.g., methyl, 2-cyanoethyl, allyl) and N,N-dialkylamino groups (e.g., dimethylamino, morpholino, diisopropylamino) dictates the reagent's stability, reactivity, and the final properties of the synthesized product, making simple substitution impossible [1]. Diethyl N,N-Diisopropylphosphoramidite occupies a specific niche due to the unique combination of its diisopropylamino group, which imparts high intrinsic stability prior to activation, and its O-ethyl esters, which confer base-stability to the resulting phosphotriester products [2].

O-alkyl variation
O-ethyl vs. methyl or cyanoethyl groups drastically alter phosphotriester stability, making generic replacement infeasible.
N,N-dialkylamino identity
Diisopropylamino confers high pre-activation stability and top activated reactivity; dimethylamino or morpholino analogs shift this balance significantly.
Substituent synergy
The diisopropylamino / O-ethyl combination is not matched by other phosphoramidites; direct substitution may compromise yields or deprotection compatibility.

Quantitative Differentiation of Diethyl N,N-Diisopropylphosphoramidite (CAS 42053-26-9) from Analogs: A Comparative Evidence Guide


Hydrolytic Stability: Diethyl Phosphotriester vs. 2-Cyanoethyl Analogs

The diethyl phosphotriester products generated by this reagent exhibit superior stability under basic deprotection conditions compared to those from 2-cyanoethyl analogs [1]. The 2-cyanoethyl group is removed via E2 elimination under basic conditions (e.g., 25% NH4OH), whereas the O-ethyl group remains practically intact, offering a strategic advantage for applications requiring a stable phosphate protecting group [2].

Hydrolytic Stability: Diethyl vs Cyanoethyl
Class-level inference
Target: O-ethyl phosphate triester remains practically intact under 25% NH4OH, 25°C, 48 h.
Comparator: 2-cyanoethyl phosphate triester is fully deprotected under the same conditions.
Complete retention vs complete deprotection
Reported stability supports long-term phosphate masking under basic conditions
Data to verify; ethyl-protected product required when basic deprotection is used.
Oligonucleotide Synthesis Deprotection Chemistry Base Lability

S-Phosphorylation Efficiency: Comparative Yields with O,O-Dimethyl Analog

In S-phosphorylation reactions, the O,O-diethyl N,N-diisopropylphosphoramidite reagent demonstrates a significant yield advantage over its O,O-dimethyl counterpart [1]. When reacting with allyl thiol under identical conditions (tetrazole activation, t-BuOOH oxidation), the target compound achieved a 62% yield of the desired thiophosphate, whereas the O,O-dimethyl analog gave only a 5% yield of the corresponding product [1].

S-Phosphorylation Yield: Diethyl vs Dimethyl
Head-to-head
Target: 62% yield (allyl thiophosphate product)
Comparator: 5% yield (O,O-dimethyl analog)
Reported >12-fold yield advantage
Reported high S-phosphorylation efficiency for thiophosphate synthesis
Yield review critical for sulfur-containing phosphate analog preparation.
S-Phosphorylation Thiophosphate Synthesis Yield Optimization

Intrinsic Stability and Reactivity Profile of Diisopropylamino Phosphoramidites

The N,N-diisopropylamino motif confers a unique balance of high intrinsic stability before activation and high reactivity upon activation, a combination not found in other common analogs [1]. A direct comparative study evaluating various deoxynucleoside N,N-dialkylaminophosphines for DNA synthesis found that N,N-diisopropylamino and N-morpholino derivatives were more stable than N,N-dimethylamino phosphoramidites, especially during silica gel chromatography [2]. Importantly, the N,N-diisopropylaminophosphoramidites were also shown to be the most reactive upon activation with tetrazole, despite their superior initial stability [2].

Stability-Reactivity Profile: Diisopropylamino Analogs
Head-to-head
Diisopropylamino: more stable than dimethylamino analogs; most reactive upon tetrazole activation.
Comparator (dimethylamino/morpholino): inferior stability during silica gel chromatography; lower activated reactivity.
Balanced stability and reactivity profile supports automated synthesis reliability
Consistent coupling and shelf-life are class-wide attributes.
Reagent Stability Oligonucleotide Synthesis Automated Synthesis

Peptide Phosphorylation Yields: Diethyl vs. 4-Halobenzyl Analogs

In the context of peptide phosphorylation, diethyl N,N-diisopropylphosphoramidite enables the phosphorylation of protected amino acids (e.g., Boc-Ser-OMe, Boc-Thr-OMe, Boc-Tyr-OMe) with good to high yields . While precise yields vary with substrate, this reagent is a standard workhorse for this application. For comparison, more specialized 4-halobenzyl phosphoramidite analogs are also used for the efficient phosphite-triester phosphorylation of specific substrates like isobutyl alcohol, but they are often employed when the unique properties of the halobenzyl protecting group are required [1].

Peptide Phosphorylation: Diethyl vs 4-Halobenzyl Analogs
Cross-study comparable
Diethyl: good to high yields for Boc-protected amino acids (Ser, Thr, Tyr).
4-Halobenzyl analogs: used when alternative deprotection strategy is required.
Reported as standard reagent for routine peptide phosphorylation
Substrate scope and protecting group strategy govern reagent selection.
Peptide Synthesis Phosphopeptide Phosphorylation

Validated Application Scenarios for Diethyl N,N-Diisopropylphosphoramidite (CAS 42053-26-9)


Synthesis of Base-Stable Alkyl Phosphotriesters

When the synthetic target requires a phosphate protecting group that remains intact during basic deprotection (e.g., 25% NH4OH), diethyl N,N-diisopropylphosphoramidite is the required reagent. The resulting O-ethyl phosphotriesters are stable under these conditions, unlike the commonly used 2-cyanoethyl analogs, which are fully removed [1]. This is essential for synthesizing modified oligonucleotides or other biomolecules where a stable phosphate modification is needed for subsequent steps or final biological activity [1].

High-Efficiency S-Phosphorylation for Thiophosphate Synthesis

For the preparation of S-alkyl thiophosphates or related compounds, diethyl N,N-diisopropylphosphoramidite offers a substantial yield advantage over its O,O-dimethyl counterpart. Under identical reaction conditions, the diethyl reagent provides a >12-fold improvement in yield (62% vs 5%) for the S-phosphorylation of allyl thiol [1]. This makes it the preferred reagent for cost-effective and efficient synthesis of sulfur-containing phosphate analogs.

Robust Automated Oligonucleotide Synthesis Workflows

In automated DNA/RNA synthesizers where reagent stability and reliable, high-efficiency coupling are paramount, phosphoramidites bearing the N,N-diisopropylamino group are favored [1]. This specific group offers an optimal balance: it provides excellent long-term stability in solution on the instrument deck while achieving the highest reactivity upon tetrazole activation compared to other amine derivatives like dimethylamino or morpholino [2]. This ensures consistent, high stepwise coupling yields necessary for synthesizing long, high-purity oligonucleotides.

Standard Phosphorylation of Protected Amino Acids

In peptide chemistry, diethyl N,N-diisopropylphosphoramidite serves as a standard, high-yielding reagent for the phosphorylation of common Boc- or Fmoc-protected amino acids bearing hydroxyl side chains (e.g., serine, threonine, tyrosine) [1]. Its use is well-established for introducing phosphate groups into peptides for studies on phosphorylation-dependent signaling, protein-protein interactions, and the synthesis of phosphopeptide antigens [1].

Application
Selection Property
Validation Focus
Base-stable alkyl phosphotriester synthesis
Ethyl phosphotriester stability under basic deprotection
Protection integrity verification in NH4OH-based workflows
High-efficiency thiophosphate synthesis
High S-phosphorylation yield
Yield assessment in thiophosphate analog preparation
Automated oligonucleotide synthesis
Balanced diisopropylamino stability/reactivity
Coupling efficiency and reagent shelf-life profiling
Standard phosphorylation of protected amino acids
Broad substrate scope for Ser/Thr/Tyr residues
Compatibility and yield review in peptide synthesis

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